(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 17257-71-5
VCID: VC0090874
InChI: InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m0/s1
SMILES: COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Molecular Formula: C10H9F3O3
Molecular Weight: 234.17 g/mol

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid

CAS No.: 17257-71-5

Main Products

VCID: VC0090874

Molecular Formula: C10H9F3O3

Molecular Weight: 234.17 g/mol

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid - 17257-71-5

CAS No. 17257-71-5
Product Name (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
IUPAC Name (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Standard InChI InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m0/s1
Standard InChIKey JJYKJUXBWFATTE-VIFPVBQESA-N
Isomeric SMILES CO[C@@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F
SMILES COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Canonical SMILES COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
PubChem Compound 6992788
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator